REACTION_CXSMILES
|
[C:1]([CH:5]1[NH:10][NH:9][C:8](=[S:11])[N:7]([CH3:12])[C:6]1=[O:13])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].[CH3:16]I.CBr>O>[C:1]([C:5]1[C:6](=[O:13])[N:7]([CH3:12])[C:8]([S:11][CH3:16])=[N:9][N:10]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
3-benzyl-4-hydroxy-biphenyl polyglycol ether
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-tert.-butyl-4-methyl-5-oxo-3-thioxo-tetrahydro-1,2,4-(2H,4H)-triazine
|
Quantity
|
28.6 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1C(N(C(NN1)=S)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
57 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30.3 mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CBr
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture was subsequently stirred until the slightly exothermic reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtering off the product
|
Type
|
WASH
|
Details
|
washing it with water
|
Type
|
CUSTOM
|
Details
|
drying it at 50° C.
|
Type
|
CUSTOM
|
Details
|
5,810 g (95% of theory) of the compound (IIa) of melting point 90°-100° C. were obtained
|
Type
|
CUSTOM
|
Details
|
A sample recrystallised from methanol or petroleum ether melted at 104°-105° C.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C(N(C(=NN1)SC)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |